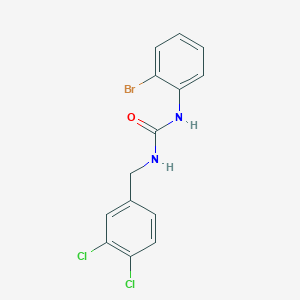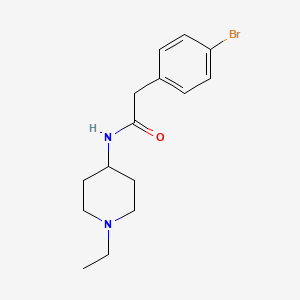
N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea
Vue d'ensemble
Description
N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea, also known as BDCB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of plant growth and has been used to study the physiological and biochemical effects of plant growth regulators.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea involves the inhibition of cytokinin biosynthesis in plants. Cytokinins are plant hormones that promote cell division and differentiation. N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea inhibits the activity of the enzyme adenylate isopentenyltransferase (IPT), which is involved in the biosynthesis of cytokinins. This leads to a decrease in the level of cytokinins in plants, resulting in inhibition of plant growth.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of IPT, leading to a decrease in the level of cytokinins in plants. This results in inhibition of cell division and differentiation, leading to stunted growth and reduced plant size. N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea also affects the expression of genes involved in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of plant growth and can be used to study the role of cytokinins in plant growth and development. N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea is also relatively stable and can be stored for long periods of time. However, N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea has some limitations. It is toxic to humans and animals and should be handled with care. N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea is also expensive and may not be readily available in some labs.
Orientations Futures
There are several future directions for the use of N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea in scientific research. One area of research is the study of the role of cytokinins in plant stress responses. N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea can be used to study the effects of cytokinins on plant responses to abiotic and biotic stress. Another area of research is the development of new inhibitors of cytokinin biosynthesis. N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea can be used as a starting point for the development of new inhibitors with improved potency and selectivity. Finally, N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea can be used to study the role of cytokinins in plant-microbe interactions, such as the effects of cytokinins on the growth and development of plant-associated microbes.
Applications De Recherche Scientifique
N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea has been extensively used in scientific research to study the physiological and biochemical effects of plant growth regulators. It is a potent inhibitor of plant growth and has been used to study the role of cytokinins in plant growth and development. N-(2-bromophenyl)-N'-(3,4-dichlorobenzyl)urea has also been used to study the role of plant hormones in the regulation of cell division, differentiation, and organogenesis.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-[(3,4-dichlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O/c15-10-3-1-2-4-13(10)19-14(20)18-8-9-5-6-11(16)12(17)7-9/h1-7H,8H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUJVMOWDSGIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide](/img/structure/B4671040.png)
![[2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4671054.png)
![4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4671058.png)

![3-allyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4671068.png)
![5-(4-bromophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4671077.png)
![propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4671094.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4671102.png)


![N-(2,4-difluorophenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4671118.png)
![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4671131.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4671138.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4671151.png)